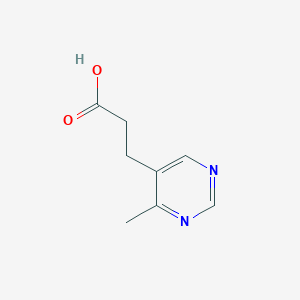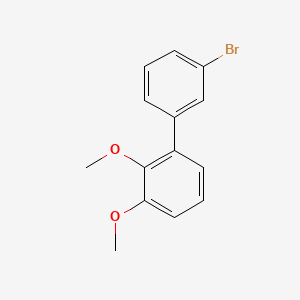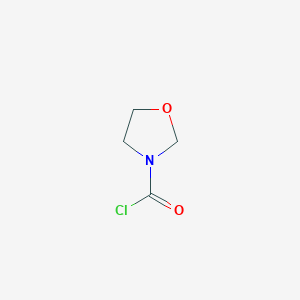
Oxazolidine-3-carbonyl Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxazolidine-3-carbonyl Chloride is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is a derivative of oxazolidine, which is known for its diverse applications in organic synthesis and medicinal chemistry. The presence of the carbonyl chloride functional group makes it a versatile intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
Oxazolidine-3-carbonyl Chloride can be synthesized through several methods. One common approach involves the reaction of oxazolidine with phosgene (carbonyl dichloride) under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The process is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of exposure to hazardous reagents like phosgene.
化学反应分析
Types of Reactions
Oxazolidine-3-carbonyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form oxazolidine-3-carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to oxazolidine-3-methanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in aprotic solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Oxazolidine-3-carboxylic acid: Formed from hydrolysis.
Oxazolidine-3-methanol: Formed from reduction.
科学研究应用
Oxazolidine-3-carbonyl Chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the synthesis of antimicrobial agents.
Industry: Utilized in the production of polymers, resins, and coatings due to its reactivity and ability to form stable derivatives.
作用机制
The mechanism of action of Oxazolidine-3-carbonyl Chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic applications to form amides, esters, and other derivatives. The compound’s ability to undergo hydrolysis and reduction further expands its utility in chemical synthesis.
相似化合物的比较
Similar Compounds
Oxazolidine-2-carbonyl Chloride: Similar structure but with the carbonyl chloride group at the 2-position.
Oxazolidine-4-carbonyl Chloride: Similar structure but with the carbonyl chloride group at the 4-position.
Oxazolidinone: A related compound with a carbonyl group instead of a carbonyl chloride group.
Uniqueness
Oxazolidine-3-carbonyl Chloride is unique due to its specific positioning of the carbonyl chloride group at the 3-position, which imparts distinct reactivity and properties compared to its isomers. This unique positioning allows for selective reactions and the formation of specific derivatives that are not easily accessible with other isomers.
属性
分子式 |
C4H6ClNO2 |
|---|---|
分子量 |
135.55 g/mol |
IUPAC 名称 |
1,3-oxazolidine-3-carbonyl chloride |
InChI |
InChI=1S/C4H6ClNO2/c5-4(7)6-1-2-8-3-6/h1-3H2 |
InChI 键 |
UXUKTYCWKJPVJI-UHFFFAOYSA-N |
规范 SMILES |
C1COCN1C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




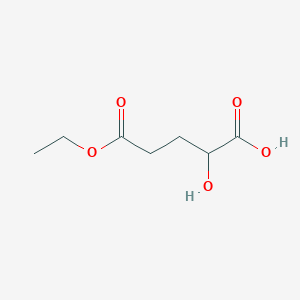
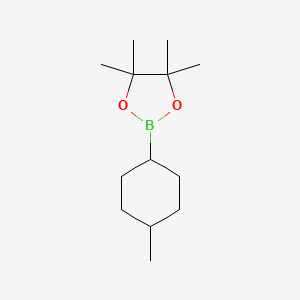
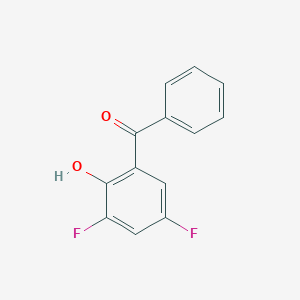
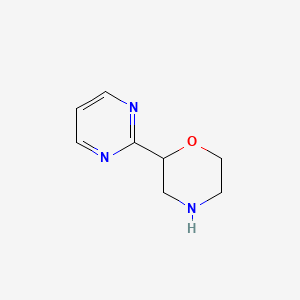
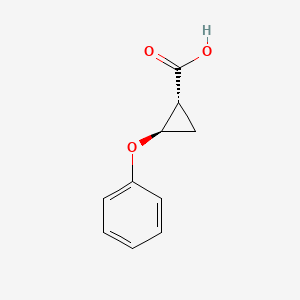
![6-(4-Bromo-1h-pyrazol-1-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B15324748.png)

